molecular formula C9H10ClNO3 B1624646 1-(3-Chloro-propoxy)-2-nitro-benzene CAS No. 37576-04-8

1-(3-Chloro-propoxy)-2-nitro-benzene

Cat. No. B1624646
CAS RN: 37576-04-8
M. Wt: 215.63 g/mol
InChI Key: DKXKUILKIAMLSD-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-propoxy)-4-nitro-benzene” has a molecular formula of C9H10ClNO3 and a molecular weight of 215.63400 . Another similar compound “1-(3-Chloro-propoxy)-3-nitro-benzene” also has the same molecular formula and molecular weight .


Molecular Structure Analysis

The molecular structure of these compounds includes a benzene core with a chloropropoxy group attached to it .


Physical And Chemical Properties Analysis

The boiling point of “1-(3-Chloro-propoxy)-4-nitro-benzene” is 357.514ºC at 760 mmHg and its density is 1.271 g/cm3 .

Safety And Hazards

The safety data sheet for a related compound, “4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-chloropropoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXKUILKIAMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465436
Record name 1-(3-Chloro-propoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-propoxy)-2-nitro-benzene

CAS RN

37576-04-8
Record name 1-(3-Chloro-propoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitrophenol (70 mmol), 1-bromo-3-chloropropane (360 mmol), potassium carbonate (water free, 110 mmol), potassium iodide (2 mmol) and tetrabutyl-ammonium bromide (1 mmol) are suspended in acetone (130 ml) and heated up to 50° C. and the mixture is then stirred at this temperature for 30 hours. After cooling down to RT the solid material is filtered off and the filtrate is evaporated. The excess of 1-bromo-3-chloropropane is distilled of under vacuum (70° C.). A yellow-orange oil with Rf=0.55 (hexane/ethyl acetate=2:1) is obtained, which is used in the next step without further purification.
Quantity
70 mmol
Type
reactant
Reaction Step One
Quantity
360 mmol
Type
reactant
Reaction Step Two
Quantity
110 mmol
Type
reactant
Reaction Step Three
Quantity
2 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
catalyst
Reaction Step Five
Quantity
130 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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